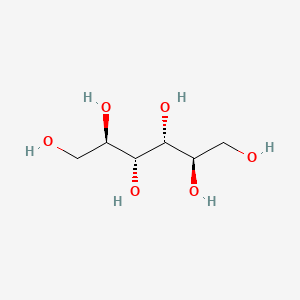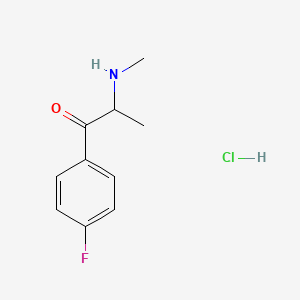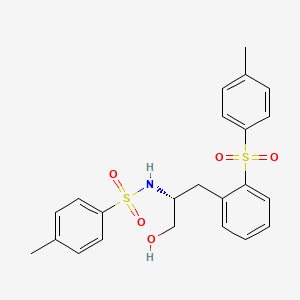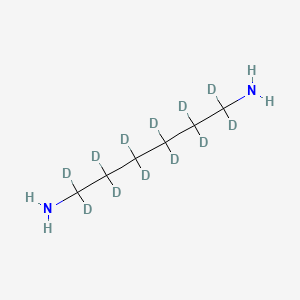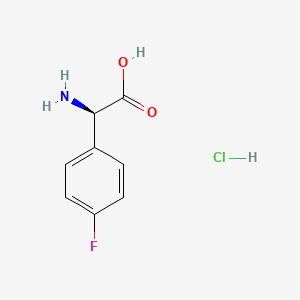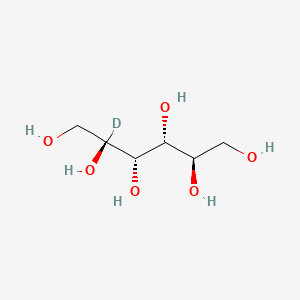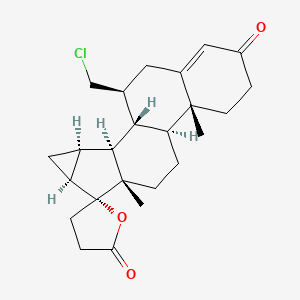![molecular formula C3H6O3 B583794 DL-[1,3-13C2]Glyceraldehyde CAS No. 478529-53-2](/img/structure/B583794.png)
DL-[1,3-13C2]Glyceraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-[1,3-13C2]Glyceraldehyde is a compound in which the hydrogen atoms at positions 1 and 3 are replaced by the carbon-13 isotope. This isotopically labeled compound has the chemical formula C3H6O3 and is a derivative of glyceraldehyde, a simple monosaccharide. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of DL-[1,3-13C2]Glyceraldehyde typically involves the reaction of carbon-13 labeled hydroacetaldehyde with appropriate reagents. One common method is to use carbon-13 labeled carbon dioxide and a reducing agent to synthesize the compound . The reaction conditions often include basic or acidic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of isotopically labeled starting materials and controlled reaction conditions ensures the consistent production of the labeled compound.
化学反応の分析
Types of Reactions
DL-[1,3-13C2]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Basic conditions (e.g., sodium hydroxide) are often employed for aldol condensation reactions.
Major Products Formed
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars and sugar-like molecules.
科学的研究の応用
DL-[1,3-13C2]Glyceraldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Used in research to understand the role of glyceraldehyde in various metabolic disorders.
Industry: Utilized in the synthesis of isotopically labeled compounds for pharmaceutical research.
作用機序
The mechanism of action of DL-[1,3-13C2]Glyceraldehyde involves its participation in various biochemical reactions. As a labeled compound, it allows researchers to track its incorporation and transformation in metabolic pathways. The molecular targets include enzymes involved in glycolysis and other metabolic processes, where it acts as a substrate or intermediate .
類似化合物との比較
Similar Compounds
D-Glyceraldehyde: The naturally occurring enantiomer of glyceraldehyde.
L-Glyceraldehyde: The mirror image of D-glyceraldehyde.
Glycolaldehyde: A simpler aldehyde with similar reactivity.
Dihydroxyacetone: A ketose that is structurally related to glyceraldehyde.
Uniqueness
DL-[1,3-13C2]Glyceraldehyde is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for studying complex biochemical processes .
特性
IUPAC Name |
2,3-dihydroxy(1,3-13C2)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
